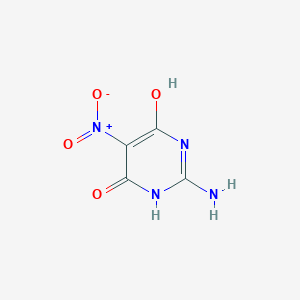

2-Amino-4,6-dihydroxy-5-nitropyrimidine

Vue d'ensemble

Description

2-Amino-4,6-dihydroxy-5-nitropyrimidine (CAS: 80466-56-4; molecular formula: C₄H₄N₄O₄) is a nitro-substituted pyrimidine derivative characterized by hydroxyl groups at positions 4 and 6, an amino group at position 2, and a nitro group at position 4. Its physicochemical properties include a high melting point (>400°C), density of 2.30 g/cm³, and pKa ~2.69, indicating moderate acidity . It is soluble in aqueous alkaline solutions (e.g., KOH) and exhibits a yellow-green coloration in such conditions .

This compound is notable for its role as a UDP-glucuronosyltransferase (UDPGT) inhibitor, where it synergizes with naphthalophos to enhance antiparasitic activity by blocking xenobiotic detoxification in helminths . Additionally, it serves as an intermediate in synthesizing nitropyrimidines targeting DNA repair proteins like MGMT . However, its nitro group confers instability, classifying it as a hazardous compound (risk code: Xi) .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le sestamibi au technétium Tc-99m est synthétisé en faisant réagir le pertechnétate de technétium-99m avec un kit de ligands contenant du méthoxyisobutylisonitrile dans des conditions réductrices. La réaction se produit généralement dans une solution saline tamponnée à un pH d'environ 7. L'agent réducteur couramment utilisé est le chlorure stanneux, qui facilite la réduction du technétium-99m de son état d'oxydation +7 à un état d'oxydation inférieur qui peut former un complexe stable avec les ligands .

Méthodes de production industrielle

La production industrielle du sestamibi au technétium Tc-99m implique la préparation d'un kit lyophilisé contenant du méthoxyisobutylisonitrile, du chlorure stanneux et d'autres agents stabilisants. Ce kit est ensuite reconstitué avec du pertechnétate de technétium-99m élué à partir d'un générateur molybdène-99/technétium-99m. Le processus de reconstitution est effectué dans des conditions stériles pour assurer la sécurité et l'efficacité du radiopharmaceutique .

Analyse Des Réactions Chimiques

Types de réactions

Le sestamibi au technétium Tc-99m subit principalement des réactions de complexation. La formation du complexe sestamibi au technétium-99m implique la coordination du technétium-99m avec six ligands de méthoxyisobutylisonitrile. Cette complexation est facilitée par la réduction du technétium-99m à l'aide du chlorure stanneux .

Réactifs et conditions courants

Pertechnétate de technétium-99m : La source de technétium-99m.

Méthoxyisobutylisonitrile : Le ligand qui forme le complexe avec le technétium-99m.

Chlorure stanneux : L'agent réducteur.

Solution saline tamponnée : Le milieu réactionnel, généralement à pH 7.

Principaux produits

Le principal produit de la réaction est le complexe sestamibi au technétium Tc-99m, qui est un composé cationique lipophile. Ce complexe est stable et convient à l'injection intraveineuse à des fins d'imagerie .

Applications de la recherche scientifique

Chimie

En chimie, le sestamibi au technétium Tc-99m est utilisé comme traceur pour étudier le comportement des complexes de technétium et leurs interactions avec divers ligands. Il permet de comprendre la chimie de coordination du technétium et la stabilité de ses complexes .

Biologie

En recherche biologique, le sestamibi au technétium Tc-99m est utilisé pour étudier les mécanismes d'absorption cellulaire, en particulier dans les cellules ayant une activité mitochondriale élevée. Il est également utilisé pour étudier la distribution des radiopharmaceutiques dans les systèmes biologiques .

Médecine

Le sestamibi au technétium Tc-99m est largement utilisé en imagerie médicale. C'est un agent clé dans l'imagerie de la perfusion myocardique pour évaluer la maladie coronarienne. Il est également utilisé pour la détection des adénomes parathyroïdiens chez les patients atteints d'hyperparathyroïdie primaire et pour l'évaluation du cancer du sein .

Industrie

Dans l'industrie pharmaceutique, le sestamibi au technétium Tc-99m est utilisé dans le développement et les essais de nouveaux radiopharmaceutiques. Il sert de composé modèle pour étudier la pharmacocinétique et la biodistribution des agents radiomarqués .

Mécanisme d'action

Le sestamibi au technétium Tc-99m exerce ses effets en s'accumulant dans les tissus ayant une activité mitochondriale élevée et des potentiels de membrane plasmique négatifs. Après injection intraveineuse, le composé est capté par les cellules myocardiques proportionnellement au flux sanguin. Cela permet l'imagerie de la perfusion myocardique à l'aide de caméras gamma. Le composé est également capté par les adénomes parathyroïdiens et certains types de cellules cancéreuses, ce qui permet leur détection par imagerie .

Applications De Recherche Scientifique

Pharmaceutical Applications

2-Amino-4,6-dihydroxy-5-nitropyrimidine is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential as selective antagonists for adenosine receptors, particularly A1AR and A2AAR.

Case Study: Adenosine Receptor Antagonists

Recent studies have documented the synthesis of a library of 108 derivatives based on this compound, which exhibited high selectivity and affinity towards A1AR receptors. The structure–activity relationship (SAR) analysis highlighted the importance of substituents at specific positions on the pyrimidine ring for enhancing receptor selectivity .

| Compound | A1AR Affinity | A2AAR Affinity | Selectivity Ratio |

|---|---|---|---|

| Compound 1 | High | Low | 10:1 |

| Compound 2 | Moderate | Moderate | 5:1 |

| Compound 3 | Very High | Very Low | 20:1 |

Agrochemical Applications

In addition to its pharmaceutical uses, this compound is also important in the field of agrochemicals. It serves as a precursor in the synthesis of herbicides and fungicides.

Case Study: Synthesis of Herbicides

Research indicates that derivatives of this compound can be modified to create effective herbicides that target specific plant growth pathways. The modifications typically involve introducing various functional groups that enhance herbicidal activity while minimizing toxicity to non-target species .

Technical Products

The compound is also employed in the production of various technical products, including dyes and pigments. Its ability to undergo further chemical transformations makes it a versatile building block in synthetic organic chemistry.

Case Study: Dyes and Pigments

Studies have shown that incorporating this compound into dye formulations can improve color stability and intensity. The compound's nitro group plays a crucial role in the chromophore structure, enhancing the overall performance of the dye .

Mécanisme D'action

Technetium Tc-99m sestamibi exerts its effects by accumulating in tissues with high mitochondrial activity and negative plasma membrane potentials. Upon intravenous injection, the compound is taken up by myocardial cells in proportion to the blood flow. This allows for the imaging of myocardial perfusion using gamma cameras. The compound is also taken up by parathyroid adenomas and certain types of cancer cells, enabling their detection through imaging .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Pyrimidine Derivatives

Key Observations:

- Nitro Group (5-NO₂): Imparts enzyme inhibitory properties (e.g., UDPGT) but lacks direct anti-inflammatory or NO-modulating activity. Its instability may limit therapeutic applications .

- Halogen Substituents (5-F/Cl): 5-Fluoro and 5-chloro derivatives (e.g., B12) exhibit potent NO suppression (IC₅₀ = 2–36 μM), surpassing reference inhibitors like 1,400 W . The dichloro analogs also show broad-spectrum antiviral activity by disrupting viral particle assembly .

- Alkyl Substituents (5-C₂H₅): Moderate bioactivity, suggesting steric and electronic factors influence target binding .

- Hydroxyl vs. Chloro Groups: Dichloropyrimidines (B-series) are consistently bioactive, whereas dihydroxy analogs (A-series) are inactive, likely due to reduced membrane permeability or altered electronic profiles .

2-Amino-4,6-dihydroxy-5-nitropyrimidine :

- Synthesized via nitration of 2-amino-4,6-dihydroxypyrimidine, though competing reactions (e.g., chlorination) may yield trichloro derivatives under certain conditions .

- Requires careful control of reaction parameters (temperature, solvent) to avoid decomposition .

5-Substituted Dichloropyrimidines (B-series) :

- Prepared via a two-step process: Condensation of substituted malonic acid diesters with guanidine in NaOEt/EtOH to form dihydroxypyrimidines . Chlorination using Vilsmeier–Haack–Arnold reagent, achieving high yields (>80%) .

Table 2: Comparative Physicochemical Properties

Activité Biologique

2-Amino-4,6-dihydroxy-5-nitropyrimidine (ADNP) is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This compound is primarily recognized for its role as an inhibitor of thymidine phosphorylase, an enzyme involved in nucleotide metabolism. Understanding its biological activity is crucial for potential therapeutic applications, particularly in oncology and immunology.

Chemical Structure and Properties

- IUPAC Name : 2-amino-4-hydroxy-5-nitropyrimidin-6-one

- Chemical Formula : C4H4N4O4

- Molecular Weight : 172.10 g/mol

- CAS Number : 80466-56-4

ADNP primarily targets thymidine phosphorylase and 4-nitrophenol glucuronidation pathways. Its inhibition of thymidine phosphorylase disrupts the nucleotide salvage pathway, leading to decreased DNA synthesis and repair, which can result in cell cycle arrest or apoptosis in certain cell types.

Inhibition of Thymidine Phosphorylase

Research indicates that ADNP effectively inhibits thymidine phosphorylase, which is crucial for nucleotide metabolism. This inhibition can have significant implications for cancer therapy, as it may enhance the efficacy of certain chemotherapeutic agents by disrupting tumor cell proliferation.

Nitric Oxide Production

A study involving various substituted derivatives of 2-amino-4,6-dihydroxypyrimidines demonstrated that while some compounds showed no significant effects on nitric oxide (NO) production, others exhibited potent inhibitory activity. Specifically, the 5-substituted derivatives were effective in suppressing NO production in immune-activated cells, indicating potential anti-inflammatory properties .

Table 1: Biological Activities of ADNP Derivatives

| Compound | Target Activity | IC50 (µM) | Notes |

|---|---|---|---|

| ADNP | Thymidine Phosphorylase Inhibition | - | Inhibits DNA synthesis |

| B12 | NO Production Inhibition | 2.0 | Most effective among derivatives studied |

| B8 | NO Production Inhibition | 36.0 | Less potent than B12 |

Pharmacological Applications

The biological activities of ADNP suggest several pharmacological applications:

- Anticancer Therapy : By inhibiting thymidine phosphorylase, ADNP may enhance the effectiveness of chemotherapeutics.

- Anti-inflammatory Agents : The ability to inhibit NO production positions ADNP derivatives as potential treatments for inflammatory diseases.

Q & A

Q. Basic: What are the key methodological considerations for synthesizing 2-amino-4,6-dihydroxy-5-nitropyrimidine?

Answer:

The synthesis involves a multi-step process:

Condensation : React malonic acid diethyl ester and formamide with sodium ethoxide to form 4,6-dihydroxypyrimidine .

Nitration : Treat the intermediate with nitric acid and sulfuric acid to introduce the nitro group at the 5-position. Optimize nitration conditions (e.g., temperature, acid ratio) to minimize byproducts like 4,6-dichloro derivatives .

Purification : Use recrystallization or column chromatography to isolate the product, ensuring purity via HPLC or TLC.

Critical Parameters : Monitor reaction pH and temperature to prevent over-nitration or decomposition. Validate intermediates using IR spectroscopy (e.g., nitro group absorption at ~1,520 cm⁻¹) .

Q. Basic: How should researchers characterize the crystal structure and hydrogen-bonding interactions of this compound?

Answer :

- X-ray Diffraction (XRD) : Resolve the stereochemistry and crystal packing, as demonstrated in pyrimidine derivatives like N-(2-amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate. Analyze intermolecular hydrogen bonds (e.g., N–H···O and O–H···O) to understand stability and packing efficiency .

- Complementary Techniques : Pair XRD with FTIR (to confirm functional groups) and NMR (¹H/¹³C for substituent positions). For hygroscopic samples, use synchrotron XRD to mitigate moisture interference.

Data Validation : Compare experimental bond lengths/angles with computational models (e.g., DFT) to detect anomalies .

Q. Basic: What safety protocols are essential when handling this compound?

Answer :

- Decomposition Risk : Nitro compounds can decompose explosively under heat or friction. Avoid contact with organic bases (e.g., amines), which sensitize the compound .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis/purification steps .

- Waste Disposal : Segregate nitro-containing waste and neutralize with reducing agents (e.g., sodium thiosulfate) before disposal .

Emergency Measures : In case of skin contact, rinse with copious water and seek medical attention if irritation persists .

Q. Advanced: How can researchers resolve contradictions between experimental and computational data on reaction pathways?

Answer :

- Case Example : If observed product ratios (e.g., 5-nitropyrimidine derivatives) conflict with DFT-predicted transition states:

- Re-examine Assumptions : Verify solvent effects, temperature, and protonation states in the computational model .

- Kinetic Analysis : Perform time-resolved NMR or HPLC to track intermediate formation, comparing experimental activation energies with theoretical values .

- Sensitivity Testing : Vary reaction conditions (e.g., substituent electronic effects) to identify overlooked variables .

Best Practice : Use Gaussian16 or similar software to simulate solvent interactions (e.g., PCM model) and validate against experimental kinetics .

Q. Advanced: What mechanistic insights explain the regioselectivity of nitration in pyrimidine derivatives?

Answer :

- Electronic Effects : The nitro group preferentially forms at the 5-position due to resonance stabilization. The electron-withdrawing nitro group directs subsequent reactions (e.g., amination) to adjacent positions .

- Steric Factors : In symmetric derivatives (e.g., 4,6-diamino-5-nitropyrimidines), bulky substituents (e.g., benzyl groups) influence reaction rates and regioselectivity during aminolysis .

Experimental Validation : Use isotopic labeling (e.g., ¹⁵N) or kinetic isotope effects (KIE) to probe transition-state structures .

Q. Advanced: How can computational modeling optimize the synthesis of substituted 5-nitropyrimidines?

Answer :

- Reactor Design : Simulate reaction trajectories (e.g., transition state search) to predict optimal conditions for high-yield products like N4,N6-bis(4-chlorobenzyl)-5-nitropyrimidine-4,6-diamine (95% yield) .

- Solvent Screening : Calculate solvation free energies (COSMO-RS) to select solvents that stabilize intermediates (e.g., DMF vs. THF) .

- Machine Learning : Train models on existing data (e.g., substituent effects on melting points) to predict untested derivatives.

Validation : Cross-check computational predictions with small-scale experiments (1–5 mmol) before scaling up .

Propriétés

IUPAC Name |

2-amino-4-hydroxy-5-nitro-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O4/c5-4-6-2(9)1(8(11)12)3(10)7-4/h(H4,5,6,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBYRLPUWQNZNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(NC1=O)N)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00336851 | |

| Record name | 2-Amino-4,6-dihydroxy-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80466-56-4 | |

| Record name | 2-Amino-4,6-dihydroxy-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.